molecular formula C8H8Cl2N2 B1593127 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride CAS No. 900514-05-8

5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride

Cat. No.: B1593127
CAS No.: 900514-05-8
M. Wt: 203.07 g/mol
InChI Key: CDUSDQWROLIRTH-UHFFFAOYSA-N
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Description

5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride is a chemical compound with the molecular formula C8H8Cl2N2. It is a solid substance used primarily in research and development within the fields of chemistry and biology. The compound is known for its unique structure, which includes a pyrrolo[2,3-b]pyridine core with a chloromethyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride typically involves the chloromethylation of 1H-pyrrolo[2,3-b]pyridine. This process can be achieved through various methods, including the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chloromethylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrrolo[2,3-b]pyridines.

    Oxidation: Formation of pyrrolo[2,3-b]pyridine aldehydes or carboxylic acids.

    Reduction: Formation of 5-methyl-1H-pyrrolo[2,3-b]pyridine.

Scientific Research Applications

5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride is utilized in various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial agents.

    Industry: Used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1H-pyrrolo[2,3-b]pyridine
  • 5-Bromomethyl-1H-pyrrolo[2,3-b]pyridine
  • 5-Iodomethyl-1H-pyrrolo[2,3-b]pyridine

Uniqueness

5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride is unique due to its specific chloromethyl group, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the chlorine atom enhances its electrophilicity, making it more reactive towards nucleophiles and potentially more effective in biological applications.

Properties

IUPAC Name

5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2.ClH/c9-4-6-3-7-1-2-10-8(7)11-5-6;/h1-3,5H,4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUSDQWROLIRTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640105
Record name 5-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900514-05-8
Record name 5-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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